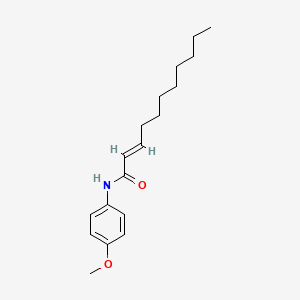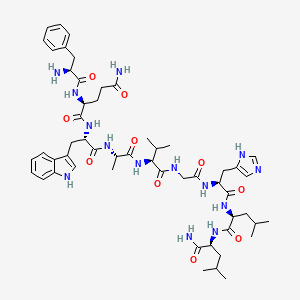![molecular formula C18H17FN4O2 B10838471 (E,E)-8-[4-(3-Fluorophenyl)butadien-1-yl]caffeine](/img/structure/B10838471.png)
(E,E)-8-[4-(3-Fluorophenyl)butadien-1-yl]caffeine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,E)-8-[4-(3-Fluorophenyl)butadien-1-yl]caffeine is a synthetic compound that combines the structural features of caffeine and a fluorophenyl-substituted butadiene. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl group and the butadiene moiety imparts unique chemical and physical properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-8-[4-(3-Fluorophenyl)butadien-1-yl]caffeine typically involves a multi-step process:
Synthesis of the fluorophenyl-substituted butadiene: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the butadiene.
Coupling with caffeine: The fluorophenyl-substituted butadiene is then coupled with caffeine through a Heck reaction, which involves the use of a palladium catalyst and a base under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Wittig and Heck reactions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(E,E)-8-[4-(3-Fluorophenyl)butadien-1-yl]caffeine can undergo various chemical reactions, including:
Oxidation: The butadiene moiety can be oxidized to form epoxides or diols.
Reduction: The double bonds in the butadiene can be reduced to form saturated derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing double bonds.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives of the butadiene moiety.
Substitution: Various substituted derivatives of the fluorophenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a model compound for studying the reactivity of fluorophenyl-substituted butadienes and their interactions with other molecules.
Biology: Investigating its potential as a bioactive molecule, particularly in the context of its caffeine moiety, which is known to interact with adenosine receptors.
Medicine: Exploring its potential as a therapeutic agent, given the known pharmacological effects of caffeine and the unique properties imparted by the fluorophenyl group.
Industry: Potential applications in materials science, such as the development of novel polymers or coatings with unique properties.
Wirkmechanismus
The mechanism of action of (E,E)-8-[4-(3-Fluorophenyl)butadien-1-yl]caffeine is likely to involve interactions with molecular targets similar to those of caffeine, such as adenosine receptors. The fluorophenyl group may enhance the binding affinity or selectivity of the compound for these targets. Additionally, the butadiene moiety may interact with other molecular pathways, potentially leading to unique biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(E,E)-8-[4-(3-Fluorophenyl)butadien-1-yl]caffeine is unique due to the combination of a caffeine moiety with a fluorophenyl-substituted butadiene. This structural combination imparts distinct chemical and physical properties that are not found in other similar compounds. The presence of the fluorophenyl group can enhance the compound’s stability and reactivity, while the caffeine moiety provides potential bioactivity.
Eigenschaften
Molekularformel |
C18H17FN4O2 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
8-[(1E,3E)-4-(3-fluorophenyl)buta-1,3-dienyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H17FN4O2/c1-21-14(10-5-4-7-12-8-6-9-13(19)11-12)20-16-15(21)17(24)23(3)18(25)22(16)2/h4-11H,1-3H3/b7-4+,10-5+ |
InChI-Schlüssel |
PAJAMQUTBUEFEH-HOZCHFDZSA-N |
Isomerische SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C=C/C3=CC(=CC=C3)F |
Kanonische SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC=CC3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



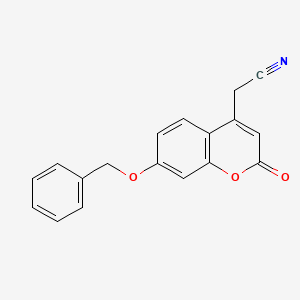

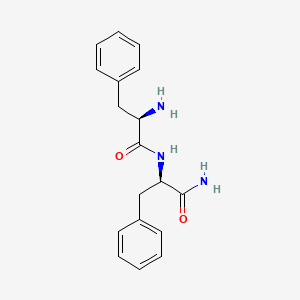
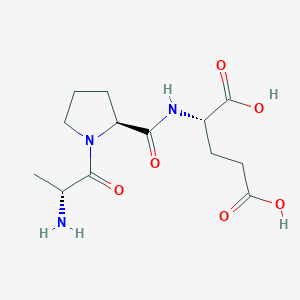
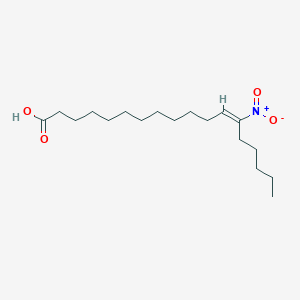

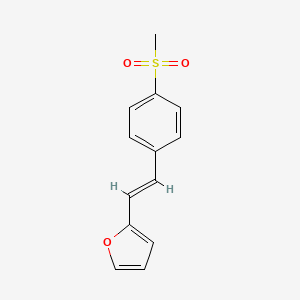

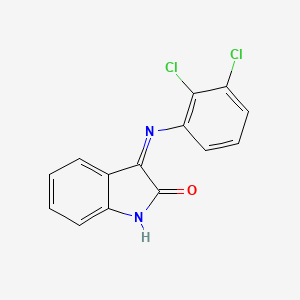

![(E)-3-[2-(2-methyl-4-thiazolyl)vinyl]pyridine](/img/structure/B10838461.png)

